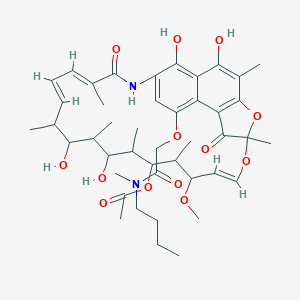
Benzenesulfonamide, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, monosodium salt is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism of Action
The mechanism of action of benzenesulfonamide, monosodium salt is related to its ability to inhibit the activity of carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons, a process that is critical for the maintenance of acid-base balance in the body. By inhibiting this enzyme, benzenesulfonamide, monosodium salt can disrupt this process and lead to changes in pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzenesulfonamide, monosodium salt are related to its inhibition of carbonic anhydrase. This can lead to changes in pH, as well as alterations in the activity of other enzymes and proteins that are affected by changes in pH. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a potential target for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using benzenesulfonamide, monosodium salt in lab experiments include its well-characterized mechanism of action and its ability to inhibit carbonic anhydrase, a key enzyme in many biological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on benzenesulfonamide, monosodium salt. Some possible areas of investigation include the development of new drugs that target carbonic anhydrase, the study of the compound's anti-inflammatory and anti-tumor effects, and the exploration of its potential as a tool for studying protein structure and function. Additionally, further research may be needed to fully understand the limitations and potential risks associated with the use of this compound in scientific research.
Synthesis Methods
Benzenesulfonamide, monosodium salt can be synthesized through a variety of methods, including the reaction of benzenesulfonyl chloride with sodium hydroxide. This reaction results in the formation of the monosodium salt of benzenesulfonamide, which can then be purified and used in further experiments.
Scientific Research Applications
Benzenesulfonamide, monosodium salt has been used in a wide range of scientific research applications, including studies of enzyme activity, protein structure, and drug design. This compound is particularly useful in studies of carbonic anhydrase, an enzyme that plays an important role in the regulation of pH in the body.
properties
CAS RN |
18522-93-5 |
|---|---|
Molecular Formula |
C6H7NNaO2S+ |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;benzenesulfonylazanide |
InChI |
InChI=1S/C6H6NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H-,7,8,9);/q-1;+1 |
InChI Key |
PTMQOXHDUDYMHB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] |
Other CAS RN |
18522-93-5 |
Related CAS |
98-10-2 (Parent) |
solubility |
26.9 [ug/mL] |
synonyms |
Benzenesulfonamide sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)


![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)


![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

